molecular formula C7H5F4NO B2900553 4-Fluoro-2-(trifluoromethoxy)aniline CAS No. 123572-66-7

4-Fluoro-2-(trifluoromethoxy)aniline

Cat. No.: B2900553
CAS No.: 123572-66-7
M. Wt: 195.117
InChI Key: QFDKCJQODJFZID-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5F4NO. It is characterized by the presence of a fluorine atom at the 4-position and a trifluoromethoxy group at the 2-position on an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the desulfurization-fluorination process, which uses reagents such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) . This method allows for the efficient introduction of the trifluoromethoxy group under mild conditions.

Industrial Production Methods

Industrial production of 4-Fluoro-2-(trifluoromethoxy)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while nucleophilic aromatic substitution can yield various substituted anilines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(trifluoromethoxy)aniline is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the aniline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Properties

IUPAC Name

4-fluoro-2-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDKCJQODJFZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123572-66-7
Record name 4-Fluoro-2-(trifluoromethoxy)aniline
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